molecular formula C15H14N2 B3245088 3-(2-(2-Pyridyl)ethyl)indole CAS No. 16571-51-0

3-(2-(2-Pyridyl)ethyl)indole

Cat. No.: B3245088
CAS No.: 16571-51-0
M. Wt: 222.28 g/mol
InChI Key: QZDNFPFFBXHYNR-UHFFFAOYSA-N
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Description

3-(2-(2-Pyridyl)ethyl)indole is a synthetic indole derivative of significant interest in medicinal chemistry and oncology research. This compound features a molecular formula of C15H14N2 and a molecular weight of 222.29 g/mol . Its structure consists of an indole scaffold, a privileged structure in drug discovery, linked to a 2-pyridyl group via an ethylene bridge . Researchers value this compound for its potential to overcome resistance to anticancer agents. Scientific investigations, including patent literature, have identified this specific indole derivative as an active component in compositions designed to overcome multidrug resistance (MDR) in cancer cells, particularly by targeting P-glycoprotein (P-gp/ABCB1) . Furthermore, related structural analogs have been identified as inhibitors of p38 kinase, a key signaling protein involved in cellular stress and inflammation pathways, suggesting potential utility in related research areas . The indole core is known for its versatile interactions with biological targets, making it a common feature in pharmaceuticals . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-pyridin-2-ylethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-2-7-15-14(6-1)12(11-17-15)8-9-13-5-3-4-10-16-13/h1-7,10-11,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDNFPFFBXHYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16571-51-0
Record name 3-(2-(2-PYRIDYL)ETHYL)INDOLE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-Pyridyl)ethyl)indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the conjugate addition of an enamine to an alkynone followed by thermal cyclodehydration .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled conditions using methanesulfonic acid as a catalyst and methanol as the solvent .

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-Pyridyl)ethyl)indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

Scientific Research Applications

3-(2-(2-Pyridyl)ethyl)indole has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its role in cell signaling and as a potential therapeutic agent for various diseases.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(2-(2-Pyridyl)ethyl)indole involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. The compound’s ability to interact with microbial enzymes also contributes to its antimicrobial properties .

Comparison with Similar Compounds

Substituent Variations at the Indole 3-Position

The 3-position of indole is a common site for functionalization. Key analogs and their properties include:

Compound Name Substituent Synthesis Method Key Properties/Applications References
3-(Phenylthio)-1H-indole Phenylthio group Iodine-catalyzed coupling of CS₂/arylthio High yields (75–95%); used in sulfa-drug analogs
3-(2-Methylbenzyl)-1H-indole 2-Methylbenzyl group Friedel-Crafts alkylation Planar structure; intermediates in drug synthesis
3-(1-Methylpyrrolidin-2-ylidene)-3H-indole Cyclic amine substituent Reaction of indole with 1-methylpyrrolidin-2-one High basicity; used in alkaloid synthesis
3-(2-(Diethylamino)ethyl)indole Diethylaminoethyl chain NIST-standardized synthesis Potential neurotransmitter analog
3-(2-(2-Pyridyl)ethyl)indole 2-Pyridyl ethyl chain Pd(0)-catalyzed coupling Alkaloid precursor (e.g., strychnan-type alkaloids)

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., pyridyl) enhance π-acidity, favoring metal coordination (e.g., MoVI in catalytic systems ), while electron-donating groups (e.g., methylbenzyl) increase nucleophilicity at the indole 3-position .
  • Synthetic Efficiency : Palladium-catalyzed methods for 3-(2-pyridyl)indoles achieve >90% yields, outperforming iodine-catalyzed arylthioindole synthesis (75–95%) .

Physicochemical and Structural Properties

  • Planarity and Stacking : 3-(1-Methylpyrrolidin-2-ylidene)-3H-indole exhibits near-planar geometry with π-stacking distances of 3.7–3.8 Å, comparable to 3-(2-pyridyl)ethyl analogs .
  • Collision Cross-Section (CCS) : Predicted CCS values for this compound analogs (e.g., 158.7–172.2 Ų for [M+H]+) suggest compact conformations, similar to 3-(2-piperidylmethyl)indole derivatives .

Research Findings and Data Tables

Table 2: Structural Parameters from Crystallography

Compound Planarity (Max Deviation, Å) π-Stacking Distance (Å)
3-(1-Methylpyrrolidin-2-ylidene)-3H-indole 0.096 (molecule 2) 3.729–3.858
MoO(O₂)₂(tbbpy) complex N/A 3.7–4.0 (Mo-N bonds)

Biological Activity

3-(2-(2-Pyridyl)ethyl)indole, a compound characterized by its indole structure substituted with a pyridine moiety, has garnered attention in recent years for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H12_{12}N2_2
  • CAS Number : 16571-51-0
  • Molecular Weight : 212.25 g/mol

The compound features an indole ring system, which is known for its pharmacological significance, particularly in medicinal chemistry. The presence of the pyridine group enhances its solubility and potential interaction with biological targets.

Anticancer Activity

Research has highlighted the anticancer potential of this compound. In a study focused on structure-activity relationships (SAR), derivatives of pyridine and indole were evaluated for their antiproliferative effects against various cancer cell lines. The compound exhibited notable activity against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines, with IC50_{50} values indicating effective inhibition of cell proliferation.

Cell LineIC50_{50} (µM)
HeLa4.3
A5498.5
MDA-MB-2316.7

These results suggest that modifications to the indole structure can enhance its antiproliferative properties, making it a candidate for further drug development .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated that this compound exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50

This antimicrobial efficacy indicates that the compound could be explored as a lead in developing new antibiotics.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Kinases : The compound has been shown to inhibit p38alpha MAP kinase, a key regulator in cellular stress responses and inflammation. This inhibition can lead to reduced proliferation in cancer cells .
  • DNA Interaction : Indoles are known to intercalate into DNA, potentially disrupting replication and transcription processes in rapidly dividing cells.
  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in bacterial cells, contributing to its antimicrobial effects.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of various indole derivatives, including this compound, focusing on their effects on apoptosis induction in cancer cells. The results indicated that treatment with this compound led to increased apoptosis markers such as caspase activation and PARP cleavage, suggesting a mechanism involving programmed cell death .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was tested against multidrug-resistant bacterial strains. The findings revealed that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical for bacterial virulence and persistence .

Q & A

Q. What are the established synthetic routes for 3-(2-(2-Pyridyl)ethyl)indole, and what factors influence yield optimization?

The synthesis typically involves alkylation or cross-coupling reactions to introduce the pyridyl-ethyl moiety to the indole core. For example, Friedel-Crafts alkylation using 2-vinylpyridine derivatives under acidic conditions can yield the target compound. Key factors affecting yield include catalyst choice (e.g., Lewis acids like AlCl₃), reaction temperature, and protection of reactive sites on the indole ring to prevent side reactions . Purification via column chromatography or recrystallization is critical to isolate the product from by-products like regioisomers or unreacted starting materials .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern on the indole and pyridine rings. For instance, coupling constants in ¹H NMR can distinguish between adjacent substituents. Single-crystal X-ray diffraction provides unambiguous structural confirmation, particularly for resolving stereochemical ambiguities in the ethyl linker . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like the indolic N-H stretch .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use personal protective equipment (PPE), including gloves and goggles, to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. Waste containing the compound must be segregated and disposed of via certified hazardous waste services due to potential environmental toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different assay systems?

Contradictions may arise from differences in cell permeability, assay pH, or off-target interactions. To address this:

  • Perform dose-response curves in parallel assays to identify potency variations.
  • Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities directly.
  • Compare results with structurally similar analogs (e.g., indole-3-acetic acid or pyridyl-substituted indoles) to isolate the role of the pyridyl-ethyl group .

Q. What strategies can optimize enantioselective synthesis of this compound derivatives for chiral drug discovery?

Asymmetric catalysis using chiral ligands (e.g., BINAP or Salen complexes) can induce enantioselectivity during key steps like alkylation or cyclization. For example, palladium-catalyzed cross-coupling with chiral auxiliaries has been effective for indole derivatives . Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. Computational modeling (DFT) can predict transition states to guide ligand design .

Q. How does the electronic interplay between the indole and pyridyl moieties influence the compound’s reactivity in catalytic applications?

The electron-rich indole ring and electron-deficient pyridine create a push-pull system, enhancing charge transfer in reactions. Electrochemical studies (cyclic voltammetry) can quantify redox potentials, while Hammett plots correlate substituent effects with reaction rates. For instance, the pyridyl group may stabilize intermediates in palladium-catalyzed coupling reactions, improving catalytic turnover .

Methodological Considerations

  • Control Experiments : Include negative controls (e.g., omitting the catalyst) and positive controls (e.g., known inhibitors in bioassays) to validate results .
  • Data Reproducibility : Document reagent purity, solvent batch numbers, and instrument calibration details to ensure consistency .
  • Structural Analog Libraries : Synthesize derivatives with modified pyridyl or indole substituents to establish structure-activity relationships (SAR) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.